molecular formula C29H42O4 B165845 Tripterygone CAS No. 138570-50-0

Tripterygone

Cat. No. B165845
M. Wt: 454.6 g/mol
InChI Key: GWXSHQWMMUKHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripterygone is a natural compound that is extracted from the roots of Tripterygium wilfordii, a vine that is native to China. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including inflammation, autoimmune diseases, and cancer. In recent years, tripterygone has gained attention from the scientific community for its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of tripterygone is not fully understood, and further research is needed to elucidate its effects on cellular pathways.
4. Standardization: Standardization of the extraction and purification methods for tripterygone is needed to ensure consistency in potency and purity.

Biochemical And Physiological Effects

Tripterygone has been shown to have a variety of biochemical and physiological effects, including:
1. Anti-inflammatory effects: Tripterygone has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β.
2. Antitumor effects: Tripterygone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
3. Immunomodulatory effects: Tripterygone has been shown to modulate the immune system, increasing the production of regulatory T cells and reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Tripterygone has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Potent effects: Tripterygone has been shown to have potent effects in a variety of cellular pathways, making it a useful tool for studying these pathways.
2. Natural compound: Tripterygone is a natural compound, making it a potentially safer alternative to synthetic drugs.
Some of the limitations include:
1. Limited availability: Tripterygone is a natural compound that is extracted from a plant, making it difficult to obtain in large quantities.
2. Lack of standardization: The extraction and purification methods for tripterygone can vary, leading to variability in the potency of the compound.

Future Directions

There are several potential future directions for research on tripterygone. Some of these include:
1. Clinical trials: Tripterygone has shown promise in preclinical studies, and clinical trials are needed to determine its safety and efficacy in humans.
2. Combination therapy: Tripterygone may be effective in combination with other drugs, and research is needed to identify potential synergies.
3.

Synthesis Methods

Tripterygone is extracted from the roots of Tripterygium wilfordii using a variety of methods, including solvent extraction, steam distillation, and Soxhlet extraction. The extracted compound is then purified using techniques such as column chromatography and recrystallization.

Scientific Research Applications

Tripterygone has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. Some of the areas of research include:
1. Anti-inflammatory properties: Tripterygone has been shown to have potent anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
2. Antitumor properties: Tripterygone has been shown to have antitumor effects in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
3. Immunomodulatory properties: Tripterygone has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases such as lupus and multiple sclerosis.

properties

CAS RN

138570-50-0

Product Name

Tripterygone

Molecular Formula

C29H42O4

Molecular Weight

454.6 g/mol

IUPAC Name

10-hydroxy-2,4a,6a,8a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,6a,6b,7,8,13,14,14b-dodecahydropicene-2-carboxylic acid

InChI

InChI=1S/C29H42O4/c1-17-23(31)21(30)15-20-18-7-10-29(6)22-16-26(3,24(32)33)12-11-25(22,2)13-14-28(29,5)19(18)8-9-27(17,20)4/h15,18-19,22,31H,7-14,16H2,1-6H3,(H,32,33)

InChI Key

GWXSHQWMMUKHDX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C=C2C1(CCC3C2CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O

Canonical SMILES

CC1=C(C(=O)C=C2C1(CCC3C2CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O

synonyms

3-hydroxy-25-norfriedel-3,1(10)-dien-2-one-30-oic acid
tripterygone

Origin of Product

United States

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